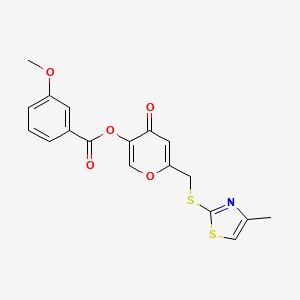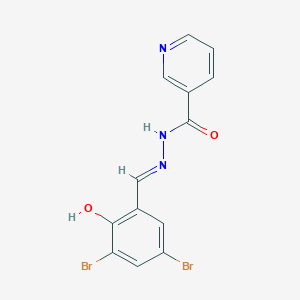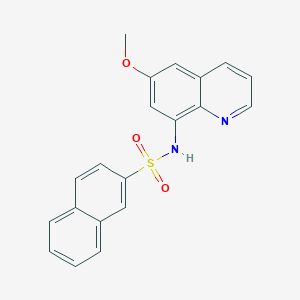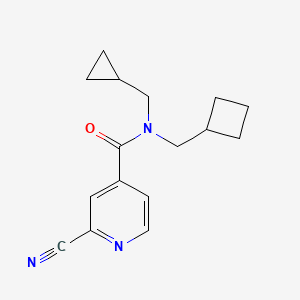
N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide” is a chemical compound. The name suggests that it contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also indicates the presence of a carboxamide group (CONH2) and a 3-chlorobenzyl group (C6H4CH2Cl) attached to the triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 1H-1,2,3-triazole with 3-chlorobenzyl chloride or a similar reagent . This could potentially be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a 1H-1,2,3-triazole ring attached to a carboxamide group and a 3-chlorobenzyl group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the chlorine atom on the benzyl group could be substituted with another group in a nucleophilic substitution reaction . The carboxamide group could also potentially be hydrolyzed to produce a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 3-chlorobenzyl alcohol have a density of 1.367 g/mL at 20 °C and a boiling point of 225 °C .科学的研究の応用
Antitumor Activities
A study explored the synthesis and chemistry of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which are related to the triazole compound of interest. These compounds have shown curative activity against L-1210 and P388 leukemia, indicating potential as broad-spectrum antitumor agents. The study suggests that these compounds may act as prodrug modifications, highlighting their relevance in cancer treatment research (Stevens et al., 1984).
Synthesis Methodologies
Research on the regioselective construction of 1,5-disubstituted 1,2,3-triazoles through cascade reactions involving enaminones, tosylhydrazine, and primary amines has been conducted. This metal- and azide-free synthetic method showcases an efficient approach to synthesizing triazole derivatives, which can be significant for developing new pharmaceuticals and materials (Wan et al., 2015).
Supramolecular Chemistry
1,2,3-Triazoles, including the compound of interest, are highlighted for their unique combination of facile accessibility and diverse supramolecular interactions. These features enable applications in supramolecular and coordination chemistry, such as anion recognition and catalysis. The nitrogen-rich triazole ring allows for complexation with anions through hydrogen and halogen bonding, showcasing the versatility of triazole derivatives in chemical research (Schulze & Schubert, 2014).
Antimicrobial Properties
A study on novel 1H-1,2,3-triazole-4-carboxamides demonstrated their antimicrobial activities against primary pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. This research underlines the potential of triazole derivatives as promising antimicrobial agents, contributing to the development of new treatments for infections (Pokhodylo et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-8-3-1-2-7(4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCMVIVPIRUBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone](/img/structure/B2674811.png)

![5-bromo-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2674813.png)
![4-[2-[(3-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2674814.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide](/img/structure/B2674815.png)
![Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2674817.png)
![N-[(1-Benzyltriazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2674818.png)



![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopentylpropanamido)benzofuran-2-carboxamide](/img/structure/B2674825.png)



